molecular formula C18H26ClN3O B5576606 (3R*,4S*)-1-(3-chloro-4-pyrrolidin-1-ylbenzoyl)-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-(3-chloro-4-pyrrolidin-1-ylbenzoyl)-4-propylpyrrolidin-3-amine

Cat. No.: B5576606
M. Wt: 335.9 g/mol
InChI Key: FBUYXEHLEFJNDH-HOCLYGCPSA-N
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Description

(3R*,4S*)-1-(3-chloro-4-pyrrolidin-1-ylbenzoyl)-4-propylpyrrolidin-3-amine is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Non-covalent Interactions in Pyrrolidine Derivatives

One study investigated non-covalent interactions in pyrrolidine derivatives, highlighting their significance in the structural analysis and understanding of molecular interactions, which is crucial for drug design and material science. These interactions include hydrogen bonds, van der Waals interactions, and steric effects, providing insights into the molecular assembly and functional properties of such compounds (Zhang et al., 2018).

Pyrrolidines in Chemical Synthesis

Pyrrolidine derivatives, such as the one mentioned, are often involved in chemical syntheses, particularly in the formation of complex organic structures. For example, the synthesis and characterization of various pyrrolidine derivatives were explored, showcasing their utility in constructing biologically relevant molecules and their potential applications in pharmaceuticals and agrochemicals (Anderson & Liu, 2000).

Chiral Separations

In another study, chiral pyrrolidine derivatives were used as fluorescent chiral reagents for the resolution of enantiomers, demonstrating their importance in chiral separations and analysis. This application is critical in the pharmaceutical industry, where the enantiomeric purity of drugs can significantly affect their safety and efficacy (Toyo’oka et al., 1994).

Conductive Polymers

Pyrrolidine and its derivatives have also been explored in the synthesis of conductive polymers. For instance, poly(N-hydroxypyrroles) were prepared and their electronic conductivity was studied, illustrating the potential of pyrrolidine-based compounds in electronic and optoelectronic devices (Kakouris et al., 1992).

Metal Complexes and Catalysis

Pyrrolidine derivatives have been used in the formation of chiral metal complexes, which are relevant in catalysis and asymmetric synthesis. These complexes can be employed in various chemical transformations, highlighting the versatility of pyrrolidine derivatives in synthetic chemistry (Fenton et al., 1992).

Properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(3-chloro-4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-2-5-14-11-22(12-16(14)20)18(23)13-6-7-17(15(19)10-13)21-8-3-4-9-21/h6-7,10,14,16H,2-5,8-9,11-12,20H2,1H3/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUYXEHLEFJNDH-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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